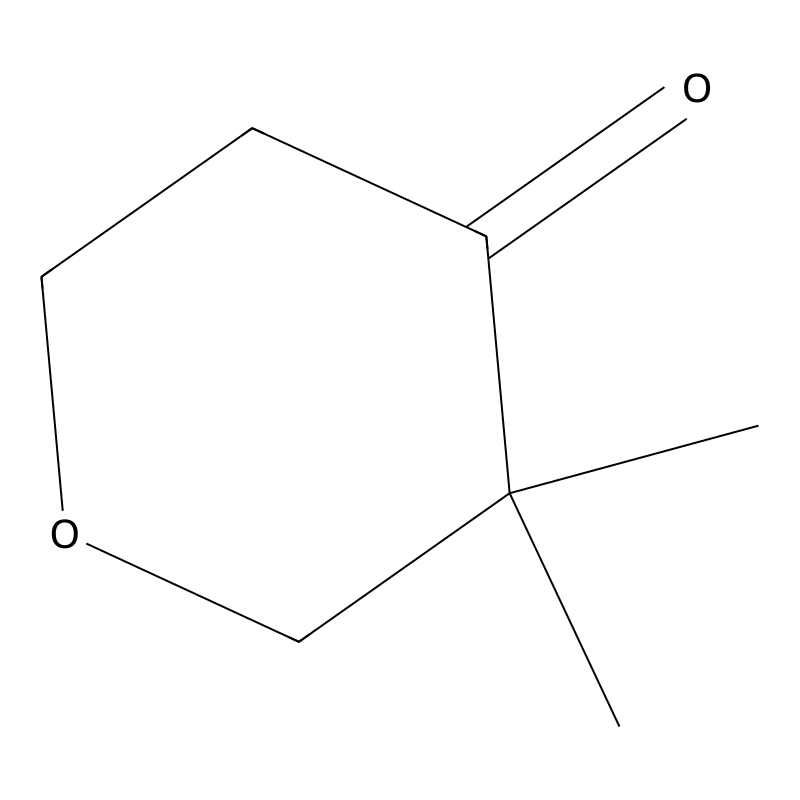

3,3-Dimethyldihydro-2H-pyran-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,3-Dimethyldihydro-2H-pyran-4(3H)-one, also known as dihydroisophorone, serves as a valuable building block in organic synthesis due to its reactive ketone functional group and the presence of a six-membered heterocyclic ring. Researchers have employed it in the synthesis of various complex molecules, including:

- Carbocyclic compounds: Dihydroisophorone acts as a precursor for the construction of diverse carbocyclic frameworks, such as cyclopentanes, cyclohexanes, and tetralins. These ring systems are essential components of numerous bioactive natural products and pharmaceuticals. [Source: A. Srikrishna, P. Raghunathan, "Recent advances in the chemistry of dihydroisophorone," Tetrahedron, vol. 57, no. 40, pp. 8005-8038, 2001]

- Heterocyclic compounds: The ketone functionality of dihydroisophorone enables its condensation with various nucleophiles, leading to the formation of diverse heterocyclic structures. These heterocycles find applications in medicinal chemistry and materials science. [Source: G. Casiraghi, G. Rassu, "Synthesis of oxygen and nitrogen heterocycles from dihydroisophorone," Synthesis, vol. 1998, no. 01, pp. 115-129, 1998]

Flavor and Fragrance Chemistry:

3,3-Dimethyldihydro-2H-pyran-4(3H)-one possesses a characteristic sweet, fruity odor resembling caramel and berries. Owing to this pleasant aroma, the compound finds application in the food and fragrance industries. It is used as a flavoring agent in various products, such as candies, beverages, and desserts, and as a fragrance component in perfumes and cosmetics. [Source: ChemDirect, "3,3-Dimethyldihydro-2H-pyran-4(3H)-one, tech., 97%, 250mg," ]

Research on Biological Activity:

While extensive research on the biological activity of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one is limited, some studies suggest potential applications:

- Antimicrobial activity: Certain studies have reported the compound exhibiting moderate antibacterial and antifungal properties. However, further research is needed to explore its potential as a therapeutic agent. [Source: S. A. Patil, N. S. Desai, P. D. Desai, "Synthesis and antimicrobial activity of some novel derivatives of dihydroisophorone," Journal of the Indian Chemical Society, vol. 80, no. 12, pp. 1183-1185, 2003]

- Insecticidal activity: Limited research indicates that dihydroisophorone might possess insecticidal properties against specific insect species. However, further investigation is necessary to determine its efficacy and safety for pest control applications. [Source: M. Isman, C. G. Vincent, "Insecticidal activity of plant essential oils against the peachtree borer (Lepidoptera: Sesiidae)," Journal of Economic Entomology, vol. 80, no. 2, pp. 376-380, 1987]

3,3-Dimethyldihydro-2H-pyran-4(3H)-one is an organic compound classified under the pyran family, which consists of heterocyclic compounds featuring an oxygen atom within a six-membered ring. This particular compound is distinguished by its two methyl groups located at the 3-position and a ketone group at the 4-position. Its molecular formula is with a molecular weight of approximately 128.17 g/mol. The compound exhibits significant versatility as an intermediate in organic synthesis due to its unique structural features.

- Oxidation: The compound can be oxidized to yield carboxylic acids or diketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction can convert the ketone group into an alcohol through reagents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The oxygen atom in the pyran ring can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions- Oxidation: Potassium permanganate in either acidic or basic medium.

- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

- Substitution: Nucleophiles such as amines or thiols in basic conditions.

The biological activity of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one is notable for its potential interactions with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus influencing metabolic pathways.

- Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

- Formation of Reactive Intermediates: 3,3-Dimethyldihydro-2H-pyran-4(3H)-one can generate reactive intermediates that interact with biomolecules, leading to diverse biological effects.

The synthesis of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one can be accomplished through several methods:

- Aldol Condensation: This method involves the aldol condensation of acetone with formaldehyde, followed by cyclization and dehydration to form the pyran ring.

- Michael Addition: Another synthetic route includes the Michael addition of methyl vinyl ketone to an appropriate diene, followed by cyclization.

- Catalytic Hydrogenation: Industrially, it can be synthesized via catalytic hydrogenation of 3,3-dimethyl-2H-pyran-4-one under controlled conditions .

Due to its unique structure and reactivity, 3,3-Dimethyldihydro-2H-pyran-4(3H)-one finds various applications:

- Synthetic Intermediate: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: Its pleasant aroma allows it to be utilized as a flavoring agent in food products.

- Chemical Research: The compound is used in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Studies on the interactions of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one with biological systems suggest it may affect enzyme activity and receptor signaling pathways. Specific interaction studies have indicated that it can modulate metabolic processes through enzyme inhibition and receptor binding, although further research is needed to fully elucidate these mechanisms.

Several compounds share structural similarities with 3,3-Dimethyldihydro-2H-pyran-4(3H)-one. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydro-2H-pyran | Lacks methyl groups and ketone functionality | Less reactive due to simpler structure |

| 2,3-Dihydro-4H-pyran | Different ring structure without ketone group | Exhibits different chemical properties |

| Tetrahydropyran | Fully saturated ring without double bond | Different reactivity and applications |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Contains a tetrahydropyran structure | Similar reactivity but different applications |

| 1-(3-Methyloxetan-3-yl)ethanone | Related oxetane structure | Varies significantly in reactivity |

Uniqueness

The uniqueness of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one lies in its specific substitution pattern. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both a ketone group and methyl substituents enhances its versatility as a synthetic intermediate and broadens its potential applications.